molecular formula C15H23N3O3S B5415293 1-butylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide

1-butylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide

Cat. No.: B5415293
M. Wt: 325.4 g/mol
InChI Key: WEFPAFPZVWYUSJ-UHFFFAOYSA-N
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Description

1-Butylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a butylsulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

The synthesis of 1-butylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Butylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-Butylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

1-Butylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and application.

Properties

IUPAC Name

1-butylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-2-3-11-22(20,21)18-9-6-13(7-10-18)15(19)17-14-5-4-8-16-12-14/h4-5,8,12-13H,2-3,6-7,9-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFPAFPZVWYUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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